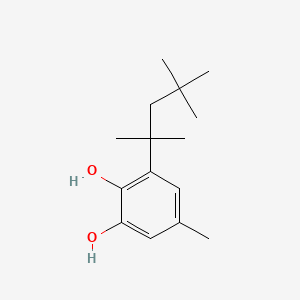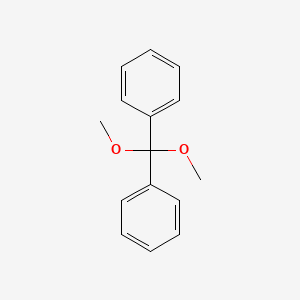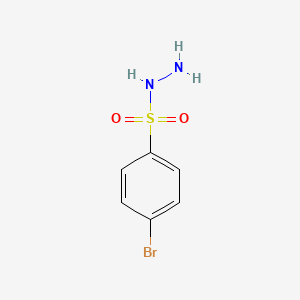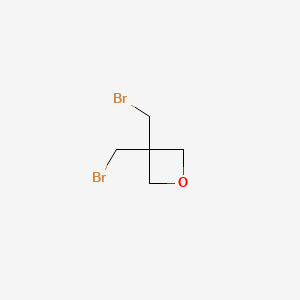
3,3-Bis(bromomethyl)oxetane
Overview
Description
3,3-Bis(bromomethyl)oxetane is a research chemical with the empirical formula C5H8Br2O and a molecular weight of 243.92 . It is used in the preparation of tetrahydrofuran/thiolane derivatives .
Molecular Structure Analysis
The molecular structure of 3,3-Bis(bromomethyl)oxetane consists of an oxetane ring with bromomethyl groups attached at the 3-position . The InChI key for this compound is QOPMHMFIIMJWET-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3,3-Bis(bromomethyl)oxetane has a density of 1.9±0.1 g/cm3, a boiling point of 249.4±25.0 °C at 760 mmHg, and a flash point of 98.0±21.7 °C . It has a molar refractivity of 40.2±0.3 cm3, a polar surface area of 9 Å2, and a molar volume of 128.9±3.0 cm3 .Scientific Research Applications
Synthesis of New Oxetane Derivatives
3,3-Bis(bromomethyl)oxetane: is a valuable precursor in the synthesis of new oxetane derivatives. These derivatives are of interest due to their potential applications in medicinal chemistry and material science. The compound’s reactivity allows for the formation of oxetane rings through epoxide opening, which can be further manipulated to access a range of oxetane derivatives .
Medicinal Chemistry
In medicinal chemistry, 3,3-Bis(bromomethyl)oxetane is used to create compounds with potential pharmacological properties. Its structure is beneficial in the design of lipophilic drug candidates that can cross biological barriers, such as the blood-brain barrier, making it significant for central nervous system drugs .
Material Science
The compound’s ability to form oxetane rings makes it a candidate for developing new materials with unique properties. For instance, oxetane derivatives can be used to create polymers with high thermal stability and mechanical strength .
Chemical Synthesis
3,3-Bis(bromomethyl)oxetane: serves as an intermediate in various chemical synthesis processes. It can undergo ring expansion to form larger cyclic compounds or be used to introduce bromomethyl groups into other molecules, which is a key step in many synthetic pathways .
Computational Chemistry
The reactivity and transformation of 3,3-Bis(bromomethyl)oxetane have been modeled computationally to understand its behavior in chemical reactions. This helps in predicting outcomes of synthesis and optimizing reaction conditions .
Druglikeness and Water Solubility
This compound is studied for its druglikeness properties, which include its solubility in water. These properties are crucial for the development of new pharmaceuticals, as they affect the drug’s absorption and distribution in the body .
Safety And Hazards
3,3-Bis(bromomethyl)oxetane is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
3,3-bis(bromomethyl)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O/c6-1-5(2-7)3-8-4-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPMHMFIIMJWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062383 | |
| Record name | Oxetane, 3,3-bis(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis(bromomethyl)oxetane | |
CAS RN |
2402-83-7 | |
| Record name | 3,3-Bis(bromomethyl)oxetane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Bis(bromomethyl)oxetane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002402837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2402-83-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxetane, 3,3-bis(bromomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxetane, 3,3-bis(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Bis(bromomethyl)oxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-Bis(bromomethyl)oxetane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QL52ZX4WM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most common synthetic route for 3,3-Bis(bromomethyl)oxetane?
A: BBMO is primarily synthesized from tribromoneopentyl alcohol (TBNPA) [, ]. This reaction proceeds under basic conditions, typically using sodium hydroxide, and can be carried out either homogeneously with ethanol as a solvent or via a phase-transfer process using tetrabutylammonium bromide [, ]. The phase-transfer method generally results in higher yields of BBMO compared to the homogeneous approach [].
Q2: How is 3,3-Bis(bromomethyl)oxetane utilized in polymer chemistry?
A: BBMO serves as a valuable monomer in cationic ring-opening polymerization (CROP) [, , ]. It's particularly useful for synthesizing energetic azido polymers [, ]. This involves copolymerizing BBMO with other monomers like 3-tosyloxymethyl-3-methyl oxetane or epichlorohydrin [, ]. Following polymerization, the bromine atoms in the polymer structure can be readily substituted with azide groups, yielding the desired energetic polymer.
Q3: Are there challenges associated with using 3,3-Bis(bromomethyl)oxetane in polymerization reactions?
A: While BBMO is effectively polymerized using cationic initiators [], achieving controlled polymerization can be challenging. Research suggests that the polymerization mechanism may not be strictly "living" as intended, with an "active chain end" mechanism also playing a role [, ]. This can lead to the formation of oligomers and polymer chains with functionalities other than the desired hydroxyl group at the chain end [, ].
Q4: Has 3,3-Bis(bromomethyl)oxetane been used in copolymerization studies?
A: Yes, BBMO has been successfully copolymerized with other oxetane monomers, including 3,3-bis(chloromethyl)oxetane (BCMO), 3-ethyl-3-chloromethyloxetane (ECMO), and 3-ethyl-3-bromomethyloxetane (EBMO) []. These copolymerization studies, often initiated by gamma radiation, provide insights into the reactivity ratios of BBMO and its influence on the copolymer's properties such as melting point and crystallinity [].
Q5: What are the environmental concerns associated with 3,3-Bis(bromomethyl)oxetane's precursor, TBNPA?
A: TBNPA, the primary precursor of BBMO, is a recognized environmental contaminant []. Studies indicate its persistence in aquatic environments with a half-life estimated at around 100 years []. This persistence raises concerns due to the potential toxicity of TBNPA and its degradation products, highlighting the need for responsible handling and waste management practices in BBMO synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



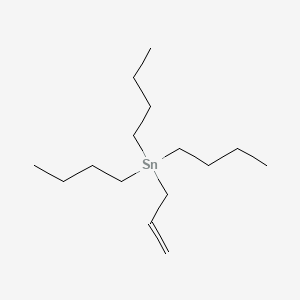
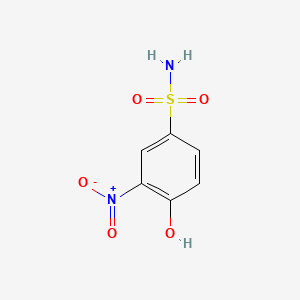

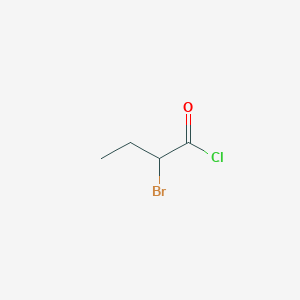


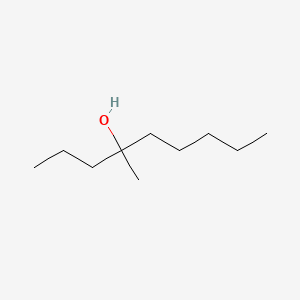



![[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-](/img/structure/B1265800.png)
